molecular formula C18H16N4O3S B11617899 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanenitrile

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanenitrile

Cat. No.: B11617899
M. Wt: 368.4 g/mol
InChI Key: GQMUBSLAJBIERX-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: is a complex organic compound that features a benzisothiazole moiety, a methoxyphenyl group, and a hydrazinoethyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of 1,1-dioxo-1H-1,2-benzisothiazole-3-amine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinoethyl cyanide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzisothiazole moiety, potentially converting it to a benzisothiazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzisothiazoline derivatives.

    Substitution: Various substituted hydrazinoethyl cyanide derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydrazinoethyl cyanide group can participate in hydrogen bonding or electrostatic interactions with target molecules.

Comparison with Similar Compounds

    1,1-Dioxo-1H-1,2-benzisothiazole derivatives: These compounds share the benzisothiazole core and exhibit similar chemical reactivity.

    Methoxyphenyl hydrazones: Compounds with a methoxyphenyl group and hydrazone linkage, showing similar biological activities.

    Hydrazinoethyl cyanide derivatives: These compounds have the hydrazinoethyl cyanide group and are used in similar synthetic applications.

Uniqueness: The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-methoxyphenyl)methylideneamino]amino]propanenitrile

InChI

InChI=1S/C18H16N4O3S/c1-25-16-9-4-2-7-14(16)13-20-22(12-6-11-19)18-15-8-3-5-10-17(15)26(23,24)21-18/h2-5,7-10,13H,6,12H2,1H3/b20-13+

InChI Key

GQMUBSLAJBIERX-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.